molecular formula C25H24N6O3 B2378177 N-(4-acetamidophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide CAS No. 1019106-65-0

N-(4-acetamidophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B2378177
CAS No.: 1019106-65-0
M. Wt: 456.506
InChI Key: RMFUJQNULYJMHM-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C25H24N6O3 and its molecular weight is 456.506. The purity is usually 95%.
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Biological Activity

N-(4-acetamidophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The compound can be represented as follows:

C20H22N4O2\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_2

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyrimidine moieties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
5fC65.13Induces apoptosis
5fSH-SY5Y5.00Cell cycle arrest

In a comparative study, compound 5f exhibited an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming the standard chemotherapeutic agent 5-FU (IC50 = 8.34 µM) . Flow cytometry analysis indicated that the primary mechanism for cell death was apoptosis, with significant cell cycle arrest observed in the G0/G1 phase .

Antioxidant and Anti-inflammatory Properties

Molecular docking studies suggest that compounds with similar structures to this compound exhibit antioxidant and anti-inflammatory activities. The presence of electron-withdrawing groups enhances these properties, making them potential candidates for therapeutic applications .

Table 2: Summary of Biological Activities

Activity TypeEvidence
AnticancerInduces apoptosis in glioma cells
AntioxidantMolecular docking indicates strong interactions with free radicals
Anti-inflammatoryExhibits properties that could mitigate inflammatory responses

Case Studies

A notable case study involved a series of pyrazole derivatives where structural modifications led to enhanced biological activities. For example, compounds with specific substitutions at the phenyl ring demonstrated increased potency against cancer cell lines while maintaining low toxicity to healthy cells .

Example Study

In a study examining pyrazole derivatives, researchers found that a compound structurally similar to this compound showed promise in inhibiting tumor growth in vivo models. The study reported a significant reduction in tumor size compared to control groups .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3/c1-16-13-17(2)31(29-16)25-28-22(19-7-5-4-6-8-19)14-24(34)30(25)15-23(33)27-21-11-9-20(10-12-21)26-18(3)32/h4-14H,15H2,1-3H3,(H,26,32)(H,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFUJQNULYJMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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